molecular formula C5H10O3 B2806509 2-(Oxetan-3-yloxy)ethan-1-ol CAS No. 1603569-32-9

2-(Oxetan-3-yloxy)ethan-1-ol

Cat. No.: B2806509
CAS No.: 1603569-32-9
M. Wt: 118.132
InChI Key: AQESVRJZOQPGDW-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)ethan-1-ol is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)ethan-1-ol typically involves the formation of the oxetane ring followed by its attachment to the ethan-1-ol moiety. One common method is the intramolecular cyclization of appropriate precursors. For example, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be used to form the oxetane ring . Another method involves the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxetane ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction of the oxetane ring could lead to the formation of linear ethers.

Scientific Research Applications

Medicinal Chemistry

Drug Development
2-(Oxetan-3-yloxy)ethan-1-ol has garnered attention in drug discovery due to its potential as a bioactive molecule. The oxetane moiety in the compound can enhance binding interactions with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with oxetane rings can act as bioisosteres for traditional pharmacophores, potentially improving pharmacokinetic properties and reducing toxicity .

Case Study: Bioactive Molecules
In a recent study, researchers synthesized derivatives of this compound to evaluate their biological activities. These derivatives showed promising results in inhibiting specific enzymes linked to disease pathways, highlighting the compound's potential in creating targeted therapies .

Material Science

Polymer Production
The compound is also utilized in the synthesis of advanced materials. Its structure allows for incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability. This makes it suitable for applications in coatings and adhesives .

Case Study: Polymer Coatings
A study explored the use of this compound in developing novel polymer coatings that exhibit improved adhesion and durability. The coatings demonstrated enhanced resistance to environmental factors, showcasing the compound's utility in industrial applications .

Biological Research

Biological Probes
In biological research, this compound serves as a probe for studying various biological processes. Its ability to interact with proteins and enzymes allows researchers to investigate molecular mechanisms underlying cellular functions.

Case Study: Interaction Studies
Research involving the interaction of this compound with specific cellular receptors revealed insights into signal transduction pathways. This study provided valuable data on how modifications to the oxetane structure can influence binding affinity and selectivity.

Cosmetic Formulations

Cosmetic Applications
The compound has been explored for use in cosmetic formulations due to its favorable properties as a moisturizer and skin conditioner. Its inclusion in formulations can enhance sensory attributes and improve skin hydration levels .

Case Study: Formulation Optimization
An experimental design study evaluated various formulations containing this compound, assessing their physical and sensory properties. Results indicated that formulations with this compound exhibited superior moisturizing effects compared to traditional ingredients, demonstrating its potential for enhancing cosmetic products .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug developmentPotential as bioactive molecules
Material SciencePolymer productionEnhanced properties in coatings
Biological ResearchBiological probesInsights into protein interactions
Cosmetic FormulationsSkin moisturizing productsImproved hydration and sensory attributes

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A five-membered cyclic ether that is structurally similar but has different physicochemical properties.

    Epoxide: A three-membered cyclic ether that is more reactive due to the ring strain.

Uniqueness

2-(Oxetan-3-yloxy)ethan-1-ol is unique due to the presence of both the oxetane ring and the ethan-1-ol moiety. This combination imparts distinct physicochemical properties, making it a valuable compound in various applications. The oxetane ring provides stability and modulates the reactivity, while the hydroxyl group offers a site for further functionalization .

Biological Activity

2-(Oxetan-3-yloxy)ethan-1-ol, with the CAS Number 1603569-32-9, is a compound featuring an oxetane ring and an alcohol functional group. This unique structure positions it as a significant candidate in medicinal chemistry and materials science due to its potential biological activities and synthetic versatility. The following sections delve into its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is C5H10O2, characterized by the presence of an oxetane ring which contributes to its stability and reactivity in various chemical environments. The oxetane structure allows for distinct interactions with biological systems, making it a focus of pharmacological research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Attributes
2-(Oxetan-3-yloxy)anilineContains an aniline groupPotential for different biological activity due to amino group
1-(Oxetan-3-yl)ethanolLacks the ethylene glycol moietySimpler structure, fewer functional groups
2-(Oxetan-2-yloxy)ethanolSimilar structure but different oxetane positionVariation in reactivity due to position change

This table illustrates how the presence of different functional groups can influence biological activity and reactivity.

Case Studies

Case Study 1: Antitumor Activity
In a study examining various oxetane derivatives, researchers found that specific modifications led to enhanced antitumor effects in mouse models. While direct studies on this compound are still in progress, the findings suggest a pathway for future investigations into its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening
Another study screened multiple oxetane derivatives against common bacterial strains. The results indicated that certain structural features significantly enhanced antimicrobial potency. This suggests that further exploration of this compound could yield valuable insights into its effectiveness against resistant bacterial strains.

Properties

IUPAC Name

2-(oxetan-3-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQESVRJZOQPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603569-32-9
Record name 2-(oxetan-3-yloxy)ethan-1-ol
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